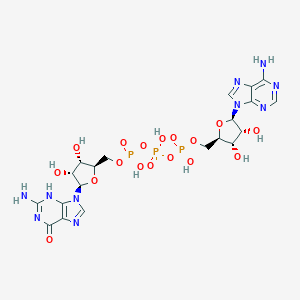
Benserazide hydrochloride
説明
Benserazide hydrochloride is a medication used to treat Parkinson’s disease, parkinsonism, and restless leg syndrome . It is an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that has dopamine decarboxylase activity . It is incapable of crossing the blood-brain barrier .
Synthesis Analysis
An improved process for highly pure benserazide hydrochloride has been patented . The synthesis involves reacting 2,3,4-trihydroxybenzaldehyde and DL-serinohydrazide monohydrochloride in water, methanol, ethanol or their mixtures . Another method involves using seryl hydrazine hydrochloride and 2,3,4-tri hydroxybenzaldehyde .Molecular Structure Analysis
The molecular formula of Benserazide hydrochloride is C10H16ClN3O5 . Its average mass is 293.704 Da and its monoisotopic mass is 293.077850 Da .Chemical Reactions Analysis
Benserazide hydrochloride is a strongly basic substance. Volumetric titration in combination with a buffer solution for strong bases is recommended for improved solubility and a more stable medium .Physical And Chemical Properties Analysis
Benserazide hydrochloride is a white powder . It is a strongly basic substance .科学的研究の応用
Parkinson's Disease Research : Benserazide is widely used in combination with L-DOPA for treating Parkinson's disease. It acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, influencing the central AADC activity in rats with dopaminergic denervation. This leads to changes in the metabolism of exogenous L-DOPA, which is crucial in Parkinson's disease treatment and research (Shen et al., 2003).
Tryptophan Metabolism : Benserazide affects the catabolism of tryptophan by inhibiting tryptophan pyrrolase, a key enzyme in tryptophan metabolism. This has implications for using tryptophan as an antidepressant, suggesting potential for benserazide in augmenting tryptophan's therapeutic effect (Young et al., 1978).
Effects on Pineal 5-Hydroxytryptamine : Benserazide influences the pineal content of 5-hydroxytryptamine and serum melatonin concentrations. It disrupts the diurnal rhythm of hydroxyindole-O-methyltransferase, an enzyme related to melatonin synthesis, suggesting its role in circadian rhythm regulation (Ho & Smith, 1982).
Cardiovascular Research : Benserazide inhibits clorgyline-resistant amine oxidase (CRAO) activities in rat cardiovascular tissues. This has implications for understanding the physiological functions of CRAO and its significance in the therapy of Parkinson's Disease (Lyles & Callingham, 1982).
Differential Effects on Brain Regions : Research shows that benserazide differentially affects catecholamine concentrations in various rat brain regions, such as the pineal, hypothalamus, and cerebral cortex. This indicates its potential impact on neurochemical processes in different brain areas (Ho & Smith, 1983).
Pharmacodynamics in Healthy Subjects : Studies on healthy subjects reveal that benserazide affects the pharmacokinetics of levodopa, a key drug in Parkinson’s disease treatment. It increases plasma levels of levodopa and its metabolites, offering insights into optimizing benserazide use in clinical settings (Dingemanse et al., 2003).
Potential in Hemoglobin Disorder Treatment : Benserazide has been explored as a potential inducer of fetal hemoglobin, which is significant in the treatment of sickle cell disease and beta thalassemias. However, a study found no significant increase in fetal hemoglobin in patients taking benserazide, indicating the need for further research in this area (Santos et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFCBIUXQQYDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045412 | |
| Record name | Benserazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benserazide hydrochloride | |
CAS RN |
14919-77-8 | |
| Record name | Benserazide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benserazide hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENSERAZIDE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benserazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENSERAZIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















